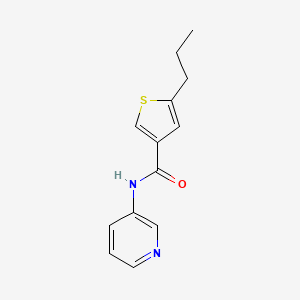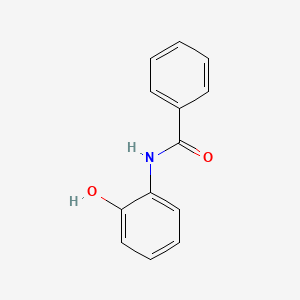![molecular formula C15H16N2O3S B5124429 N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide, also known as N-(5'-aminosulfonyl-2'-methylphenyl)-2-phenylacetamide, is a chemical compound that belongs to the class of sulfonamide drugs. It is a white crystalline powder that is soluble in water and ethanol. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide is not fully understood. However, it is believed to work by inhibiting the enzyme carbonic anhydrase, which is involved in the production of bicarbonate ions in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can help reduce inflammation and the growth of certain types of bacteria and fungi.
Biochemical and Physiological Effects:
This compound[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria and fungi, reduce inflammation, and decrease the production of bicarbonate ions in the body. This compound has also been investigated for its potential to regulate glucose metabolism, which could make it useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide in lab experiments is its potential to inhibit the growth of certain types of bacteria and fungi. This can make it useful in the development of new antibacterial and antifungal drugs. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide. One potential direction is to further investigate its potential use in the treatment of diabetes and cancer. Another direction is to explore its antibacterial and antifungal properties and develop new drugs based on its structure. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on the body.
Métodos De Síntesis
The synthesis of N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then reduced using hydrogen gas and a palladium catalyst to obtain this compound[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide.
Aplicaciones Científicas De Investigación
N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its antibacterial, antifungal, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of diabetes and cancer.
Propiedades
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-7-8-13(21(16,19)20)10-14(11)17-15(18)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZMLPHJCQUTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)
![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)

![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5124395.png)
![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)
![4-fluoro-3-[(heptafluoropropyl)sulfonyl]benzoic acid](/img/structure/B5124405.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5124419.png)
![4-(2,3-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124420.png)

![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)